Benzyl 4-nitrobenzene-1-sulfonate
Description
Benzyl 4-nitrobenzene-1-sulfonate is a sulfonate ester derivative featuring a nitro group at the para position of the benzene ring and a benzyl ester group attached to the sulfonate moiety. Its molecular formula is C₁₃H₁₁NO₅S, and it is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
CAS No. |
4028-53-9 |
|---|---|
Molecular Formula |
C13H11NO5S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
benzyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H11NO5S/c15-14(16)12-6-8-13(9-7-12)20(17,18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
DAZXBAMNNWGCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-nitrobenzene-1-sulfonate typically involves the sulfonation of benzyl 4-nitrobenzene. This can be achieved through electrophilic aromatic substitution, where sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) is used as the sulfonating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonate group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of microreactors has been explored to enhance the safety and efficiency of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used for nitration reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the reduction of the nitro group.
Sulfonation: Sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) are used for sulfonation.
Major Products Formed:
Nitration: Formation of dinitro derivatives.
Reduction: Formation of benzyl 4-aminobenzene-1-sulfonate.
Nucleophilic Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-nitrobenzene-1-sulfonate involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonate group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The nitro group also plays a significant role in directing the substitution pattern on the aromatic ring .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Analysis and Reactivity
The table below compares Benzyl 4-nitrobenzene-1-sulfonate with key benzene derivatives, emphasizing functional groups, applications, and safety:
Key Observations:
Sulfonate vs. Sulfonyl Chloride : this compound’s sulfonate ester group is less reactive than the sulfonyl chloride in 4-(5-chloropentanamido)benzene-1-sulfonyl chloride, which is highly electrophilic and used for introducing sulfonate groups .
Benzyl Esters : Unlike Benzyl cinnamate (a flavoring agent), the sulfonate ester in the target compound is tailored for synthetic chemistry due to its ability to act as a leaving group in nucleophilic substitutions .
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